(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide
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Description
(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H17ClN2O2S2 and its molecular weight is 404.93. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Several novel sulfonamide derivatives have been synthesized and tested for their antitumor activity. For instance, a study introduced a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with notable activity and selectivity toward specific cancer cell lines, highlighting the potential of these compounds in cancer research (Sławiński & Brzozowski, 2006).
Molecular Structure and Docking Studies
Another research focus is on the molecular structure and docking studies to understand the interaction of sulfonamide derivatives with various enzymes or receptors. For example, the crystal structure and docking studies of tetrazole derivatives, including benzenesulfonamide groups, have been carried out to assess their potential as cyclooxygenase-2 (COX-2) inhibitors, indicating a method for studying compound interactions at the molecular level (Al-Hourani et al., 2015).
Synthesis and Characterization
Research into the synthesis and structural characterization of sulfonamide derivatives is also prominent. Studies have explored the one-pot synthesis of novel imidazothiazoles with sulfonamide groups, contributing to the methodology of synthesizing complex molecules potentially relevant to the target compound's chemical family (Serykh et al., 2015).
Biological Potential
Investigations into the biological potential of sulfonamide hybrids, including Schiff bases, have been conducted. These studies examine the enzyme inhibition and antioxidant potential of synthesized compounds, offering insights into the multifunctional use of sulfonamide derivatives in biological contexts (Kausar et al., 2019).
Properties
IUPAC Name |
(E)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-14-18(25-19(22-14)16-9-5-6-10-17(16)20)13-21-26(23,24)12-11-15-7-3-2-4-8-15/h2-12,21H,13H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLZNUWDUXJEX-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.